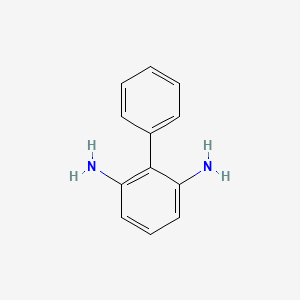

2,6-Di-aminobiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Di-aminobiphenyl is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

2,6-Di-aminobiphenyl serves as a crucial building block in organic synthesis. It is often used in the preparation of various functionalized biphenyl derivatives through reactions such as Suzuki-Miyaura cross-coupling. This method allows for the formation of aryl-aryl bonds, which are essential in the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl-aryl coupled products | |

| Asymmetric Transfer Hydrogenation | Chiral ketones | |

| Polyimide Formation | High-performance polymers |

Material Science

In material science, 2,6-DABP is utilized in the production of polyimides and other polymers that exhibit excellent thermal stability and mechanical properties. These materials are particularly valuable in aerospace and electronics industries due to their resistance to heat and chemical degradation.

Case Study: Polyimides Derived from 2,6-DABP

Research has demonstrated that polyimides synthesized from 2,6-DABP show remarkable thermal stability and optical properties suitable for optoelectronic applications. These polymers have been characterized for their potential use in flexible electronics and high-temperature applications .

Medicinal Chemistry

The compound has also been studied for its biological activities, particularly concerning its role as a potential therapeutic agent. Research indicates that derivatives of 2,6-DABP exhibit anti-cancer properties by acting on specific molecular targets involved in cancer progression.

Case Study: Carcinogenicity Studies

Studies have shown that aromatic amines, including derivatives of 2,6-DABP, can form DNA adducts leading to mutations associated with cancer development. In particular, investigations into the binding modes of these compounds with enzymes like lactoperoxidase (LPO) reveal their potential role in breast cancer etiology . Understanding these interactions aids in assessing the risks associated with exposure to such compounds.

Photophysical Properties

Recent studies have explored the photophysical properties of 2,6-DABP derivatives in donor-acceptor systems. These compounds exhibit unique fluorescence characteristics influenced by their molecular structure and environment. This property is harnessed for applications in sensing technologies and optoelectronic devices.

Table 2: Photophysical Properties of 2,6-DABP Derivatives

| Compound Type | Emissive Properties | Application Area |

|---|---|---|

| Donor-Acceptor Systems | Intramolecular charge transfer | Sensing and imaging |

| Fluorescent Polymers | High fluorescence efficiency | Optoelectronics |

Environmental Impact and Safety

Given the carcinogenic nature of some derivatives of 2,6-DABP, it is crucial to consider its environmental impact and safety during handling and application. Regulatory measures are necessary to mitigate risks associated with exposure to this compound.

Propriétés

Formule moléculaire |

C12H12N2 |

|---|---|

Poids moléculaire |

184.24 g/mol |

Nom IUPAC |

2-phenylbenzene-1,3-diamine |

InChI |

InChI=1S/C12H12N2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,13-14H2 |

Clé InChI |

JDDMWQQABQPJQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=CC=C2N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.